Metabolic Pathway Shift: Azetidine Replaces Piperidine to Eliminate Undesired N-Dealkylation and Cyclized Oxazolidine Metabolites
In a series of 5-HT4 partial agonists, replacing a piperidine ring with an azetidine ring resulted in a complete shift in the primary metabolic pathway. The piperidine-containing lead compound (TBPT) was metabolized via N-dealkylation and cyclization to an unusual oxazolidine metabolite (M2), which became the predominant circulating species in human plasma. The corresponding azetidine analog demonstrated a complete absence of these pathways; it was neither metabolized via N-dealkylation nor converted to oxazolidine metabolites, instead undergoing oxidation on a different part of the molecule [1].
| Evidence Dimension | Qualitative in vitro/in vivo metabolite profile (human hepatocytes/plasma) |
|---|---|
| Target Compound Data | No N-dealkylation or oxazolidine formation observed. |
| Comparator Or Baseline | Piperidine-based lead compound (TBPT): Metabolized to active N-dealkylated (M1) and predominant cyclized oxazolidine (M2) metabolites. |
| Quantified Difference | Complete elimination of two major metabolic pathways. |
| Conditions | In vitro human hepatocyte incubations; in vivo human plasma analysis. |
Why This Matters
This evidence demonstrates that an azetidine scaffold can be prioritized over piperidine to proactively mitigate complex, active metabolite liabilities, thereby derisking development and simplifying pharmacokinetic profiles.
- [1] Obach, R. S., LaChapelle, E. A., Brodney, M. A., Vanase-Frawley, M., Kauffman, G. W., & Sawant-Basak, A. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Bioorganic & Medicinal Chemistry Letters, 26(6), 1511-1515. View Source
